1-hexyl-2-phenyl-1H-benzimidazole

Catalog No.
S11544033
CAS No.
M.F
C19H22N2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hexyl-2-phenyl-1H-benzimidazole

Product Name

1-hexyl-2-phenyl-1H-benzimidazole

IUPAC Name

1-hexyl-2-phenylbenzimidazole

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C19H22N2/c1-2-3-4-10-15-21-18-14-9-8-13-17(18)20-19(21)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3

InChI Key

OHQUBPBTEYKLKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

1-Hexyl-2-phenyl-1H-benzimidazole is a compound belonging to the benzimidazole family, characterized by a fused bicyclic structure that includes both benzene and imidazole rings. Its molecular formula is C13H15N2C_{13}H_{15}N_2, and it exhibits a molecular weight of approximately 201.27 g/mol. The compound features a hexyl group at the nitrogen atom of the imidazole ring and a phenyl group at the second position of the benzimidazole structure, contributing to its unique chemical properties and potential biological activities.

Due to their functional groups. Common reactions include:

  • Alkylation: The nitrogen atom in the imidazole ring can be alkylated with haloalkanes or other alkylating agents.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Condensation: Benzimidazoles can participate in condensation reactions with aldehydes and ketones, leading to the formation of more complex structures.

These reactions are pivotal for synthesizing derivatives with enhanced biological activity or improved pharmacological properties .

The biological activity of 1-hexyl-2-phenyl-1H-benzimidazole has been explored in various studies. Compounds in this class have demonstrated significant antiproliferative effects against cancer cell lines, antifungal properties, and antibacterial activities. For instance, some benzimidazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria . The mechanism often involves disruption of cellular processes such as DNA replication and apoptosis induction through mitochondrial pathways .

The synthesis of 1-hexyl-2-phenyl-1H-benzimidazole typically involves several steps:

  • Preparation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with a suitable carbonyl compound (e.g., an aldehyde) under acidic conditions.
  • Alkylation: The resulting benzimidazole is then alkylated using hexyl bromide or another suitable alkyl halide in the presence of a base like potassium carbonate.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 1-hexyl-2-phenyl-1H-benzimidazole.

This method allows for the introduction of various substituents on the benzimidazole scaffold, tailoring the compound's properties for specific applications .

1-Hexyl-2-phenyl-1H-benzimidazole has several applications, particularly in pharmaceuticals:

  • Anticancer Agents: Due to their antiproliferative effects, these compounds are being investigated as potential treatments for various cancers.
  • Antimicrobial Agents: They exhibit activity against bacteria and fungi, making them candidates for developing new antibiotics or antifungals.
  • Agricultural Chemicals: Some derivatives serve as fungicides or herbicides due to their ability to disrupt cellular processes in pests .

Interaction studies involving 1-hexyl-2-phenyl-1H-benzimidazole have focused on its binding affinities with various biological targets. For instance, molecular docking studies have been employed to predict how these compounds interact with enzymes involved in cancer progression or microbial resistance mechanisms. These studies suggest that structural modifications can significantly impact binding efficiency and biological activity .

Several compounds share structural similarities with 1-hexyl-2-phenyl-1H-benzimidazole, including:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzimidazoleMethyl group at position 2Antifungal
2-EthylbenzimidazoleEthyl group at position 2Antiproliferative
2-(4-Chlorophenyl)benzimidazoleChlorophenyl substituent at position 2Anticancer
2-(4-Methoxyphenyl)benzimidazoleMethoxy group at position 2Antimicrobial

Uniqueness

The uniqueness of 1-hexyl-2-phenyl-1H-benzimidazole lies in its specific hexyl substitution, which enhances lipophilicity and potentially improves membrane permeability compared to other derivatives. This characteristic may contribute to its enhanced biological activities, particularly in targeting lipid-rich cellular environments.

Multistep Synthetic Pathways for Core Scaffold Assembly

The 2-phenyl-1H-benzimidazole core is synthesized through a condensation reaction between ortho-phenylenediamine and benzaldehyde derivatives. In a representative procedure, equimolar quantities of ortho-phenylenediamine and benzaldehyde are refluxed in a mild acidic medium (e.g., acetic acid or hydrochloric acid) at 80–100°C for 6–12 hours [1] [5]. The reaction proceeds via imine formation, followed by cyclization to yield the benzimidazole scaffold. Substituted benzaldehydes introduce variability at the 2-position, but for 1-hexyl-2-phenyl-1H-benzimidazole, unsubstituted benzaldehyde is typically employed to maintain phenyl group simplicity [5].

Table 1: Yield Optimization for 2-Phenyl-1H-Benzimidazole Core

EntryCatalystTemperature (°C)Time (h)Yield (%)
1HCl801253
2Acetic Acid100867
3Zn-BNT [4]120 (MW)0.2597

Microwave-assisted synthesis using zinc boron nitride nanotubes (Zn-BNT) significantly enhances reaction efficiency, achieving 97% yield in 15 minutes [4]. This method reduces side products like uncyclized intermediates, which are common in conventional heating [1].

N-Alkylation Techniques for Hexyl Group Introduction

N-alkylation of the benzimidazole scaffold to introduce the hexyl group is achieved using 1-bromohexane under basic conditions. Sodium carbonate in dimethyl sulfoxide (DMSO) facilitates the reaction at room temperature, as higher temperatures risk β-elimination with longer alkyl chains [1]. The mechanism involves deprotonation of the benzimidazole NH group, followed by nucleophilic substitution at the hexyl bromide.

Critical Parameters for N-Alkylation:

  • Base Selection: Sodium carbonate minimizes side reactions compared to stronger bases like NaOH [1].
  • Solvent Polarity: DMSO enhances nucleophilicity of the deprotonated benzimidazole, improving reaction kinetics [1].
  • Alkyl Halide Purity: Anhydrous 1-bromohexane prevents hydrolysis, which competes with alkylation [3].

Table 2: N-Hexylation Efficiency Under Varied Conditions

EntrySolventBaseTemperature (°C)Yield (%)
1DMSONa~2~CO~3~2577
2DMFK~2~CO~3~2568
3AcetonitrileNa~2~CO~3~4058

Yields decline in polar aprotic solvents like DMF due to increased solvation of the nucleophile, underscoring DMSO’s superiority [1].

Solvent Selection and Reaction Condition Optimization

Solvent polarity and proticity profoundly influence both core formation and N-alkylation. For the condensation step, acetonitrile under microwave irradiation achieves near-quantitative yields (97%) by rapidly dissipating heat and stabilizing intermediates [4]. In contrast, protic solvents like ethanol hinder cyclization due to hydrogen bonding with the diamine [4].

Microwave vs. Conventional Heating:

  • Microwave: Reduces reaction time from hours to minutes (e.g., 15 minutes for core synthesis) [4].
  • Conventional: Requires prolonged reflux (8–12 hours), risking decomposition of heat-sensitive intermediates [1].

Temperature Control in N-Alkylation:
Hexyl bromide’s volatility necessitates ice-cooled conditions during reagent addition to prevent evaporation, while maintaining room temperature during the reaction proper ensures sufficient kinetic energy for substitution without side reactions [1].

Purification Challenges and Crystallization Approaches

Post-synthesis purification of 1-hexyl-2-phenyl-1H-benzimidazole is complicated by its hydrophobic hexyl chain, which reduces solubility in polar solvents. Column chromatography using hexane/ethyl acetate (8:2) elutes unreacted starting materials, while the target compound requires gradient elution with increasing polarity [1]. Recrystallization from ethanol/water mixtures (9:1) yields needle-like crystals, though slow evaporation is critical to avoid oiling out [2].

Common Impurities:

  • **Unalkylated Benzimi

Thermogravimetric data for the homologous series N-alkyl-2-phenyl-1H-benzimidazoles show a single-step mass loss that begins at 275 – 285 °C for the n-propyl analogue and shifts only ~10 °C with each additional methylene unit [3]. Extrapolating this linear trend places the onset of detectable decomposition for the n-hexyl derivative at ~305 °C, a temperature well above typical pharmaceutical processing windows. Differential-scanning-calorimetry traces of related N-alkyl benzimidazoles display no endotherms prior to decomposition, consistent with the experimentally observed “oil” form of compound 1 and the absence of a discrete melting point [2] [3].

Thermal metricExtrapolated / observed value
Onset of mass loss (TGA, N₂, 10 °C min⁻¹)≈ 305 °C [3]
Residual mass @ 500 °C< 5% (carbonaceous char) [3]
Distinct melting endothermnot observed up to onset [2]

These data indicate that 1-hexyl-2-phenyl-1H-benzimidazole is sufficiently thermally robust for hot-stage processing yet will undergo unimolecular degradation above 300 °C, releasing substituted anilide and alkyl fragments typical of benzimidazole scission [4].

Lipophilicity and Partition-Coefficient Analysis

PubChem’s XLogP3 prediction gives log P(o/w) = 5.4, placing the molecule well within the highly lipophilic regime [1]. Compared with the parent 2-phenylbenzimidazole (log P ≈ 2.7) [5], N-hexyl extension raises hydrophobicity by ~2.7 log units, a slope of ≈ 0.45 log P per added methylene, mirroring classical fragmental constants for aliphatic chains. Such an elevated log P is advantageous for topical UV-filter or liposomal applications but can impede passive aqueous transport; the exceptionally small TPSA, however, mitigates this penalty and keeps the computed c log S (ESOL model) near –5, i.e., low but not intractable solubility for formulation in mixed cosolvent systems.

Solubility Characteristics in Pharmaceutical Solvents

Solvent (25 °C)Qualitative SolubilityComment
Water (pH 7)< 1 µg mL⁻¹ (predicted)log S ≈ –5.0 corresponds to “practically insoluble” [6]
Ethanol≥ 50 mg mL⁻¹ (complete visual dissolution)routine NMR sample prep [2]
Methanol≥ 30 mg mL⁻¹used for column loading [2]
Dimethyl sulfoxide≥ 100 mg mL⁻¹reference stock preparation [2]
PEG-400misciblerecommended carrier for pre-formulation trials

The compound’s solubility profile follows the expected pattern for long-chain benzimidazoles: negligible aqueous solubility, but ready miscibility with medium- to high-polarity organic solvents and polyether vehicles—a balance suited to self-emulsifying or nano-suspension delivery approaches.

Spectroscopic Fingerprinting (FTIR, NMR, HRMS)

TechniqueKey Data (selected signals)Source
FTIR (KBr, cm⁻¹)3067 (aromatic C–H), 2961–2862 (aliphatic C–H), 1617–1591 (C=N/C=C), 1390 (ring breathing), 737 (para-substituted phenyl) [2]
¹H NMR (600 MHz, DMSO-d₆, δ ppm)7.74 (m, 2 H, Ar-H), 7.67 (d, 1 H, Ar-H), 7.62 (d, 1 H), 7.56–7.57 (m, 3 H), 4.28 (t, 2 H, N-CH₂), 1.63 (quint, 2 H), 1.06–1.09 (m, 6 H), 0.73 (t, 3 H) [2]
¹³C NMR (150 MHz, DMSO-d₆, δ ppm)153.0 (C=N), 142.5, 135.5, 130.5 (quaternary arom.), 129.6–122.4 (aromatic CH), 119.1, 110.8, 43.8 (N-CH₂), 30.3, 28.8, 25.4, 21.8, 13.6 (alkyl chain) [2]
HRMS (ESI⁺)m/z 279.1867 ([M + H]⁺), calcd 279.1856 [2]

The absence of an ^1H signal near 12–13 ppm (typically assigned to benzimidazole N–H) confirms full N-alkylation, while the sharp singlet for N-CH₂ at 4.28 ppm and the high-field triplet at 0.73 ppm provide convenient QC handles for chain integrity. FTIR corroborates alkylation via the disappearance of N–H stretching and emergence of intense aliphatic C–H envelopes. High-resolution mass spectrometry supports the elemental composition with < 4 ppm error.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

278.178298710 g/mol

Monoisotopic Mass

278.178298710 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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